2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile
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Overview
Description
2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile: is an organic compound with the molecular formula C12H9ClN2O . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position, a hydroxyethyl group at the sixth position, and a carbonitrile group at the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the hydroxyethyl group at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of novel compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in the development of pharmaceuticals, particularly as potential anticancer, antimicrobial, and antiviral agents. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is primarily based on its ability to interact with specific molecular targets. The chloro and hydroxyethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Hydroxyethylquinoline-3-carbonitrile
- 2-Chloro-3-cyanoquinoline
Comparison: 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has an additional hydroxyethyl group that enhances its solubility and potential for hydrogen bonding. Compared to 6-Hydroxyethylquinoline-3-carbonitrile, the presence of the chloro group increases its electrophilicity, making it more reactive in substitution reactions .
Biological Activity
2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C_11H_10ClN_2O
- Molecular Weight : 220.66 g/mol
- CAS Number : 1367706-48-6
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication and repair.
- Anticancer Properties : The compound exhibits potential as an inhibitor of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. Inhibition of PTKs can lead to reduced tumor growth and metastasis .
- Antioxidant Activity : Quinoline derivatives are reported to possess antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is vital for protecting cells from damage caused by free radicals.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antibacterial activity against various pathogens. A study employing the disk diffusion method revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15.5 |
Escherichia coli | 14.0 |
Pseudomonas aeruginosa | 16.0 |
Anticancer Activity
The compound's anticancer properties were evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
Case Studies
- Case Study on Antimicrobial Efficacy : In a comparative study, the efficacy of this compound was assessed against standard antibiotics. The compound showed comparable or superior antibacterial activity compared to ciprofloxacin, particularly against multi-drug resistant strains.
- Case Study on Anticancer Potential : A recent investigation into the cytotoxic effects of this compound on MCF-7 cells showed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
Properties
IUPAC Name |
2-chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-12-10(7-14)6-9-5-8(3-4-16)1-2-11(9)15-12/h1-2,5-6,16H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMPDQMGXADIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1CCO)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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